1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3,5-dimethylpyrazole and sulfonamide reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials engineering.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea: Similar in structure but with a urea group instead of a pyrazole ring.
4-fluorophenyl 4-methoxyphenyl sulfone: Contains similar aromatic substitutions but lacks the pyrazole and sulfonamide groups.
Uniqueness
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring with fluorophenyl and methoxyphenyl substitutions, along with a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18FN3O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)16-8-4-14(19)5-9-16)26(23,24)21-15-6-10-17(25-3)11-7-15/h4-11,21H,1-3H3 |
InChI Key |
VNMHVHYYTRKTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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